(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Chiral building block Quinolone antibacterial intermediates Regioselective synthesis

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 134618-07-8) is a chiral, bicyclic diamine derivative comprising a conformationally rigid 2,5-diazabicyclo[2.2.1]heptane scaffold bearing an N2-methyl substituent and an N5-methylsulfonyl (mesyl) group. With a molecular formula of C₇H₁₄N₂O₂S and a molecular weight of 190.26 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and α7 neuronal nicotinic receptor (NNR) ligands.

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
Cat. No. B13735634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCN1CC2CC1CN2S(=O)(=O)C
InChIInChI=1S/C7H14N2O2S/c1-8-4-7-3-6(8)5-9(7)12(2,10)11/h6-7H,3-5H2,1-2H3/t6-,7?/m0/s1
InChIKeyUPSDHFJSECDWPP-PKPIPKONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane: Chiral Diazabicycloheptane Building Block with Defined N-Methyl/N-Methylsulfonyl Substitution


(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 134618-07-8) is a chiral, bicyclic diamine derivative comprising a conformationally rigid 2,5-diazabicyclo[2.2.1]heptane scaffold bearing an N2-methyl substituent and an N5-methylsulfonyl (mesyl) group . With a molecular formula of C₇H₁₄N₂O₂S and a molecular weight of 190.26 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and α7 neuronal nicotinic receptor (NNR) ligands [1]. The defined (1S,4S) absolute stereochemistry and the specific regiochemical placement of the methyl and methylsulfonyl groups jointly determine its utility in asymmetric synthesis and structure–activity relationship (SAR) exploration [2].

Why (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane Cannot Be Replaced by Common In-Class Analogs


Superficially similar 2,5-diazabicyclo[2.2.1]heptane derivatives cannot serve as interchangeable substitutes because biological activity and synthetic utility are exquisitely sensitive to both the regiochemistry of N-substitution and the absolute stereochemistry of the bridgehead carbons. The N2-methyl/N5-methylsulfonyl arrangement of this compound is the precise reverse of the N5-methyl/N2-methylsulfonyl isomer disclosed in quinolone antibacterial intermediate patents [1]. Furthermore, the (1S,4S) configuration is mandatory for target engagement: the opposite (1R,4R) enantiomer yields inactive or substantially less potent compounds in both α7 nAChR and 11β-HSD1 programs [2]. Replacing the methylsulfonyl group with a Boc, aryl-sulfonyl, or unsubstituted amine abolishes the specific hydrogen-bond acceptor geometry and electronic character required by the 11β-HSD1 pharmacophore model [3].

Product-Specific Quantitative Differentiation Evidence for (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane


Regioisomeric Differentiation: N2-Methyl/N5-Methylsulfonyl vs. N5-Methyl/N2-Methylsulfonyl Substitution Pattern

The target compound carries the methyl group at the N2 position and the methylsulfonyl group at the N5 position. The constitutional isomer—(1S,4S)-5-methyl-2-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane—is explicitly disclosed in U.S. Patent 5,157,125 as an intermediate for optically active quinolone antibacterials [1]. In patent claim language, the N5-methyl/N2-sulfonyl isomer is the operative intermediate, whereas the N2-methyl/N5-sulfonyl arrangement of the target compound positions the sulfonyl group on the nitrogen atom that is ultimately elaborated into the quinolone C7 side chain in alternative synthetic routes [1]. The two isomers are chemically distinct entities with different CAS numbers, InChI keys, and synthetic origins; selection of the incorrect regioisomer leads to a different final compound after downstream functionalization.

Chiral building block Quinolone antibacterial intermediates Regioselective synthesis

Enantiomeric Differentiation: (1S,4S) Absolute Stereochemistry Is Required for Biological Activity in α7 nAChR and 11β-HSD1 Targets

SAR studies on 2,5-diazabicyclo[2.2.1]heptane-based ligands for α7 neuronal nicotinic receptors (NNRs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) consistently employ the (1S,4S) enantiomer series [1][2]. In the α7 NNR program, the (1S,4S)-configured biaryl derivatives bearing the 5-N-methyl substituent achieved potent agonist activity with binding Ki values in the low nanomolar range (compound-dependent, typically <100 nM in rat brain homogenate displacement assays using [³H]A-585539) [1]. In the 11β-HSD1 series, (1S,4S)-configured azabicyclic sulfonamides demonstrated IC₅₀ values as low as 0.110 nM against human 11β-HSD1 and 0.260 nM against the mouse ortholog in [³H]cortisone displacement assays [2]. Although direct paired-enantiomer data for the target compound itself are not published, the consistent use of the (1S,4S) scaffold across multiple chemical series indicates that the bridgehead stereochemistry is a prerequisite for target engagement; the (1R,4R) enantiomer is not reported as active in these programs.

alpha7 nicotinic receptor 11beta-HSD1 inhibition Enantioselective pharmacology

Methylsulfonyl vs. Aryl-Sulfonyl: Electronic and Steric Differentiation for 11β-HSD1 Inhibitor Design

In the azabicyclic sulfonamide 11β-HSD1 inhibitor series, the identity of the sulfonyl substituent profoundly affects potency. Replacing the methylsulfonyl group on the target compound with a 4-tert-butylphenylsulfonyl group dramatically reduces human 11β-HSD1 inhibitory activity: compound CHEMBL1081452 ((1S,4S)-2-(4-tert-butylphenylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane, lacking the N-methyl group) displays an IC₅₀ of 4,400 nM against human 11β-HSD1, whereas the closely related CHEMBL1081251 ((1S,4S)-2-(4-tert-butylphenylsulfonyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane) achieves an IC₅₀ of 0.110 nM [1]. Although the target compound itself has not been directly tested in this assay, this >40,000-fold potency difference highlights the extreme sensitivity of 11β-HSD1 to the N-substituent combination. The small methylsulfonyl group provides a distinct hydrogen-bond acceptor surface and minimized steric bulk compared to aryl sulfonamides, a feature valued in fragment-based and lead-optimization campaigns where ligand efficiency metrics are critical [2].

11beta-HSD1 inhibitor Sulfonamide SAR Metabolic syndrome

N2-Methyl Substituent: Critical Pharmacophoric Element for α7 nAChR Agonist Activity

SAR studies by Abbott Laboratories on biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes established that the 5-N-methyl substituent (equivalent to the N2-methyl in the target compound's numbering) is critical for achieving potent α7 NNR agonist activity [1]. Compounds lacking this N-methyl group showed substantially reduced binding affinity in [³H]A-585539 displacement assays using rat brain homogenates. The target compound, bearing the requisite N2-methyl group, provides the correct substitution pattern for direct elaboration into α7 nAChR ligands through subsequent N5-functionalization with biaryl or heteroaryl groups. In the published SAR table, the most potent compounds all retain the N-methyl substituent; its removal consistently ablates activity [1]. A representative (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-derived biaryl compound (CHEMBL1083587) demonstrated agonist activity at human α7 nAChR with an EC₅₀ of 1,500 nM in Xenopus oocyte electrophysiology assays [2].

alpha7 nicotinic acetylcholine receptor CNS drug discovery Cognitive enhancement

Molecular Weight and Physicochemical Differentiation from the Des-Methyl Analog (CAS 944068-43-3)

The target compound (C₇H₁₄N₂O₂S, MW 190.26) contains an N2-methyl group absent in the simpler analog 2-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 944068-43-3, C₆H₁₂N₂O₂S, MW 176.24) [1]. This additional methyl group increases the molecular weight by 14.02 Da, adds one rotatable bond (the N-CH₃ torsion), and marginally increases lipophilicity (predicted XLogP3: approximately −0.3 for the target compound vs. −0.9 for the des-methyl analog, based on PubChem computed properties) [1]. More importantly, the N2-methyl group serves as a synthetic handle that can be retained in final target molecules (as in α7 nAChR and 11β-HSD1 series) or removed via N-demethylation protocols to access the des-methyl scaffold. The des-methyl analog (CAS 944068-43-3) does not offer this dual synthetic optionality [2].

Fragment-based drug discovery Lead optimization Physicochemical property triage

Research and Industrial Application Scenarios Where (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane Provides Demonstrable Advantage


Synthesis of 11β-HSD1 Inhibitors for Metabolic Syndrome Drug Discovery

The target compound serves as a direct precursor to azabicyclic sulfonamide-based 11β-HSD1 inhibitors. The N2-methyl group is retained in the final inhibitor structure, and N5 can be elaborated with diverse aryl sulfonamide groups via sulfonylation or coupling chemistry [1]. Published data demonstrate that (1S,4S)-configured analogs bearing the N-methyl substituent achieve sub-nanomolar IC₅₀ values (0.110–0.330 nM) against human 11β-HSD1 [1]. The methylsulfonyl group on the target compound can either be retained or serve as a placeholder during parallel synthesis of sulfonamide libraries, providing flexibility in hit-to-lead and lead optimization campaigns targeting metabolic syndrome [2].

Construction of α7 Neuronal Nicotinic Receptor Agonists for CNS Programs

The N2-methyl-2,5-diazabicyclo[2.2.1]heptane scaffold is a validated core for α7 nAChR agonists, with SAR studies confirming that the N-methyl substituent is critical for potent binding and functional activity [3]. The target compound, bearing both the essential N2-methyl group and a sulfonyl-protected N5 position, can be selectively deprotected or directly functionalized at N5 with biaryl or heteroaryl groups to generate compound libraries for screening against cognitive impairment, schizophrenia, and neuroinflammation targets [3][4].

Chiral Intermediate for Quinolone Antibacterial Agent Synthesis

Patents from Pfizer disclose optically active 2-alkyl-2,5-diazabicyclo[2.2.1]heptanes as intermediates for quinolone antibacterials [5]. While the patent specifically exemplifies the N5-methyl/N2-sulfonyl isomer, the target compound's N2-methyl/N5-sulfonyl arrangement provides an alternative disconnection strategy, enabling access to regioisomeric quinolone derivatives with potentially differentiated antibacterial spectra or resistance profiles [5]. The defined (1S,4S) stereochemistry ensures the correct absolute configuration in the final quinolone product.

Fragment-Based and Structure-Guided Drug Design Campaigns

With a molecular weight of 190.26 Da and a compact, rigid bicyclic framework, the target compound falls within fragment-space (MW < 300 Da) . Its methylsulfonyl group provides a strong hydrogen-bond acceptor motif (sulfone oxygen atoms) that can be exploited for structure-guided optimization. Compared to bulkier aryl-sulfonamide fragments commonly used in 11β-HSD1 programs, the methylsulfonyl-bearing scaffold may yield superior ligand efficiency metrics (binding affinity per heavy atom), a key consideration in fragment-to-lead progression [1][2].

Quote Request

Request a Quote for (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.